

# An In-Depth Technical Guide to the ALK Inhibitor ZX-29

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## Compound of Interest

Compound Name: ZX-29

Cat. No.: B12415837

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## Introduction

**ZX-29** is a novel, potent, and selective small molecule inhibitor of Anaplastic Lymphoma Kinase (ALK) and its oncogenic variants.[1][2] This technical guide provides a comprehensive overview of the molecular structure, properties, and preclinical data associated with **ZX-29**, intended to support further research and development efforts. The information compiled herein is based on publicly available scientific literature.

## Molecular Structure and Physicochemical Properties

While a definitive 2D structure or SMILES string for **ZX-29** is not readily available in public chemical databases, its formal chemical name is N-(2((5-chloro-2-((2-methoxy-6-(4-methylpiperazin-1-yl)pyridin-3yl)amino)pyrimidin-4-yl)amino)phenyl)methanesulfonamide.[2]

Table 1: Physicochemical Properties of **ZX-29**

| Property          | Value         | Reference |
|-------------------|---------------|-----------|
| Molecular Formula | C23H28ClN7O3S |           |
| Molecular Weight  | 518.03 g/mol  |           |
| Appearance        | Not specified | -         |
| Solubility        | Not specified | -         |
| Storage           | Not specified | -         |

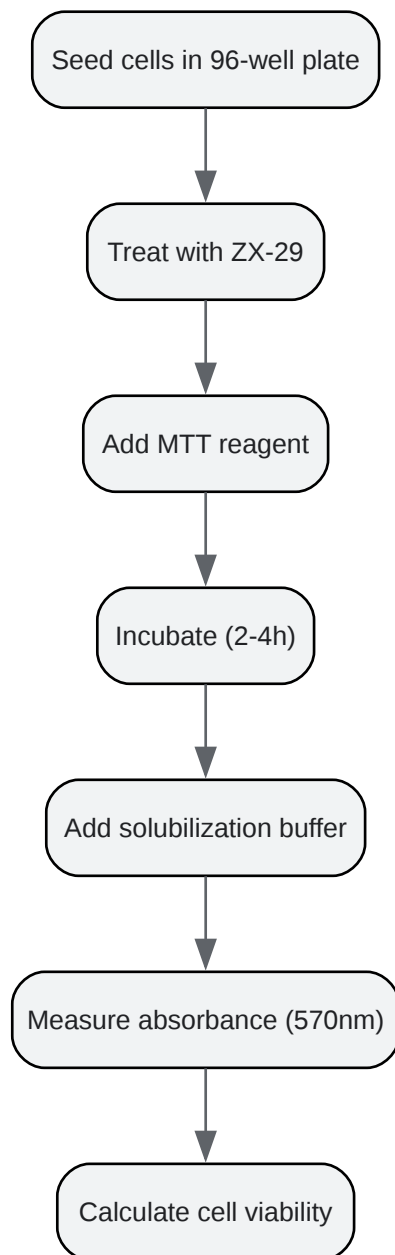
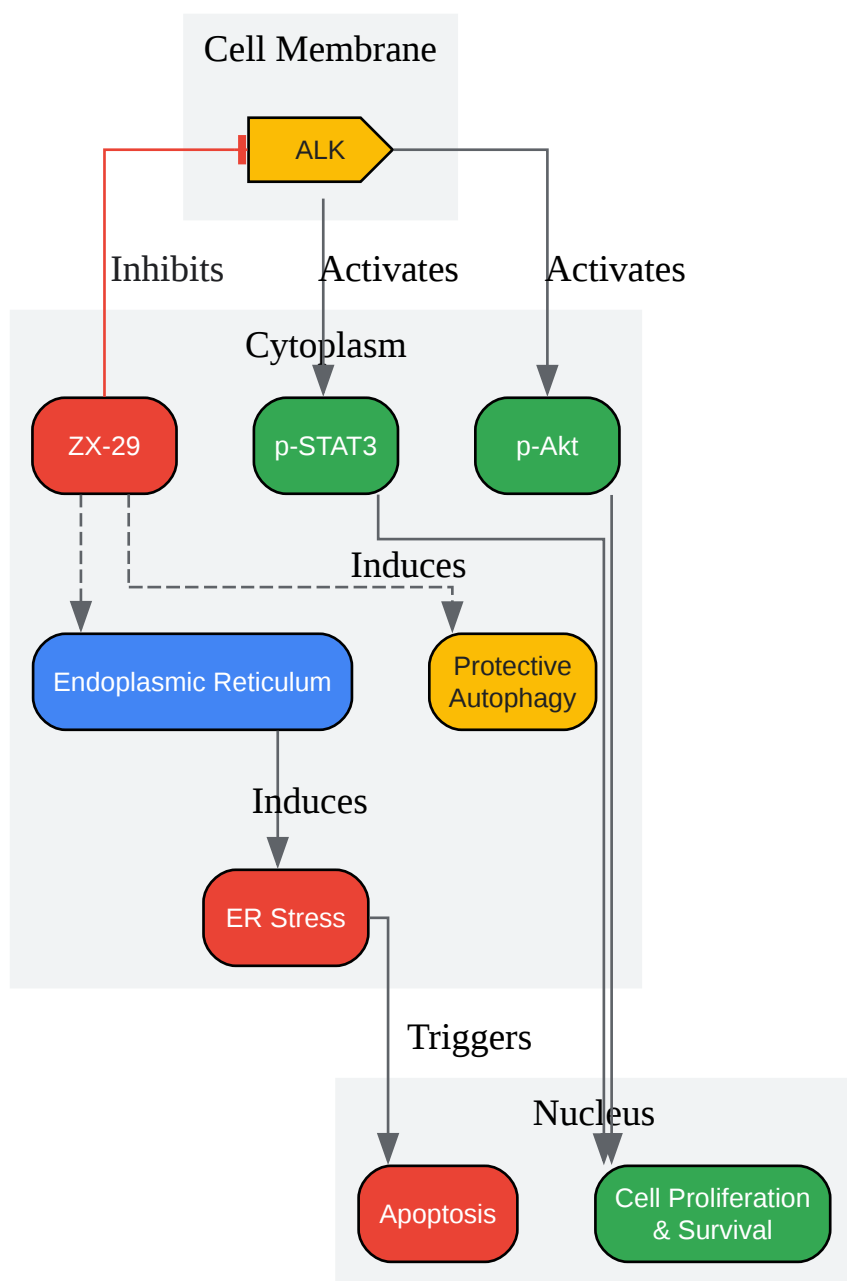
## Mechanism of Action and Signaling Pathway

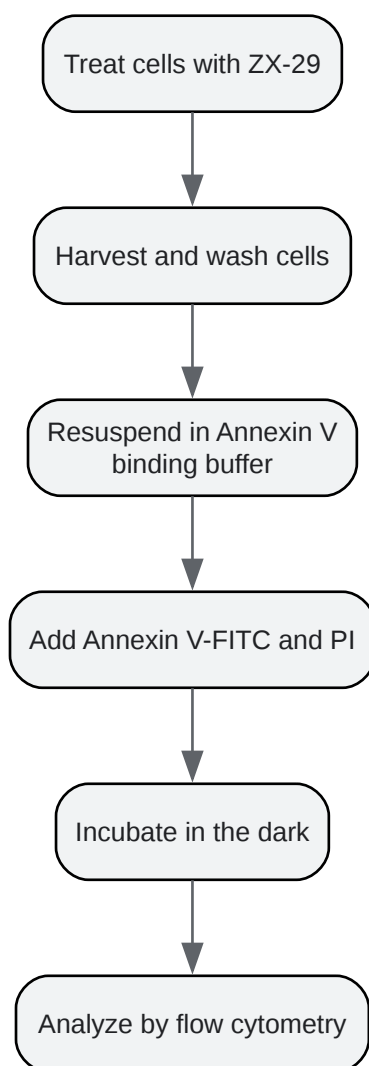
**ZX-29** exerts its anticancer effects primarily through the potent and selective inhibition of ALK tyrosine kinase. In cancer cells harboring ALK rearrangements or mutations, constitutive activation of ALK drives downstream signaling pathways that promote cell proliferation, survival, and metastasis. **ZX-29** effectively blocks this aberrant signaling.

The primary mechanism of action of **ZX-29** involves the following key events:

- **Direct ALK Inhibition:** **ZX-29** binds to the ATP-binding pocket of the ALK kinase domain, preventing the phosphorylation and activation of ALK.
- **Downregulation of Downstream Signaling:** Inhibition of ALK activity by **ZX-29** leads to a reduction in the phosphorylation of key downstream effector proteins, including STAT3 and Akt. This disrupts the PI3K/Akt and JAK/STAT signaling cascades, which are crucial for the survival of ALK-driven cancer cells.
- **Induction of Endoplasmic Reticulum (ER) Stress:** **ZX-29** has been shown to induce ER stress, a condition of cellular distress that can trigger apoptosis.[\[1\]](#)
- **Induction of Apoptosis:** The culmination of ALK inhibition, disruption of downstream signaling, and induction of ER stress leads to the activation of the apoptotic cascade and programmed cell death.[\[1\]](#)
- **Induction of Protective Autophagy:** Interestingly, **ZX-29** has also been observed to induce protective autophagy. The inhibition of this process can enhance the antitumor effect of **ZX-29**.[\[1\]](#)

Below is a diagram illustrating the proposed signaling pathway of **ZX-29**.





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## References

- 1. Mechanisms of Resistance to ALK Inhibitors and Corresponding Treatment Strategies in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unraveling the Potential of ALK-Targeted Therapies in Non-Small Cell Lung Cancer: Comprehensive Insights and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

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